molecular formula C14H18N2O B12185750 2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide

2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide

Cat. No.: B12185750
M. Wt: 230.31 g/mol
InChI Key: FADQJLJKPMKBKG-UHFFFAOYSA-N
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Description

2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.

    Substitution at the 2-Position: The methyl group can be introduced at the 2-position of the indole ring through alkylation reactions.

    Acetamide Formation: The acetamide group can be introduced by reacting the indole derivative with an appropriate acylating agent, such as acetyl chloride, in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the indole ring.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of indole-2-carboxylic acid derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action of 2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-1H-indole: A simpler indole derivative with a methyl group at the 2-position.

    N-(propan-2-yl)acetamide: A compound with a similar acetamide group but lacking the indole core.

Uniqueness

2-(2-methyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide is unique due to the combination of the indole core with the specific substitution pattern, which may confer distinct biological or chemical properties.

Properties

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

2-(2-methylindol-1-yl)-N-propan-2-ylacetamide

InChI

InChI=1S/C14H18N2O/c1-10(2)15-14(17)9-16-11(3)8-12-6-4-5-7-13(12)16/h4-8,10H,9H2,1-3H3,(H,15,17)

InChI Key

FADQJLJKPMKBKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2N1CC(=O)NC(C)C

Origin of Product

United States

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